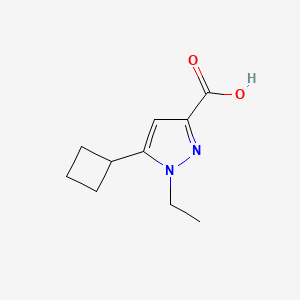
(3-((2-(Hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((2-(Hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone is an organosilicon compound with the molecular formula C20H25NO3Si. This compound is notable for its unique structure, which includes a morpholino group, a hydroxymethyl group, and a dimethylsilyl group attached to a phenyl ring. It is primarily used in research settings and has various applications in chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-(Hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone typically involves the following steps:
Formation of the Hydroxymethyl Group: The hydroxymethyl group is introduced to the phenyl ring through a hydroxymethylation reaction.
Attachment of the Dimethylsilyl Group: The dimethylsilyl group is attached to the phenyl ring using a silylation reaction, often involving reagents such as chlorodimethylsilane and a base like triethylamine.
Introduction of the Morpholino Group: The morpholino group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the morpholino group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
化学反応の分析
Types of Reactions
(3-((2-(Hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.
Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3-((2-(Hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of advanced materials and coatings due to its organosilicon nature.
作用機序
The mechanism of action of (3-((2-(Hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone involves its interaction with specific molecular targets. The hydroxymethyl and morpholino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The dimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments.
類似化合物との比較
Similar Compounds
- (2-(Dimethyl(4-morpholinophenyl)silyl)phenyl)methanol
- (2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid
- (2-(Trimethylsilyl)benzo[b]thiophen-7-yl)boronic acid
Uniqueness
(3-((2-(Hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone is unique due to the presence of both a morpholino group and a hydroxymethyl group on the same phenyl ring, along with a dimethylsilyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
1244855-69-3 |
|---|---|
分子式 |
C20H25NO3Si |
分子量 |
355.5 g/mol |
IUPAC名 |
[3-[[2-(hydroxymethyl)phenyl]-dimethylsilyl]phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H25NO3Si/c1-25(2,19-9-4-3-6-17(19)15-22)18-8-5-7-16(14-18)20(23)21-10-12-24-13-11-21/h3-9,14,22H,10-13,15H2,1-2H3 |
InChIキー |
SCQHVUZZTWHJKN-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1=CC=CC(=C1)C(=O)N2CCOCC2)C3=CC=CC=C3CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate](/img/structure/B13149836.png)



![2-((4-Carbamoyl-3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)aceticacid](/img/structure/B13149861.png)


![[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B13149892.png)





![2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol](/img/structure/B13149915.png)
